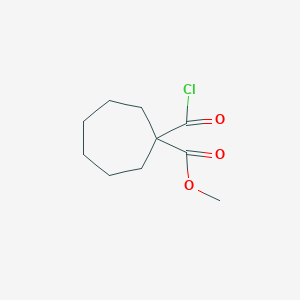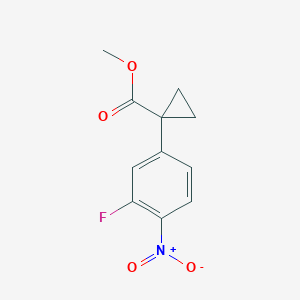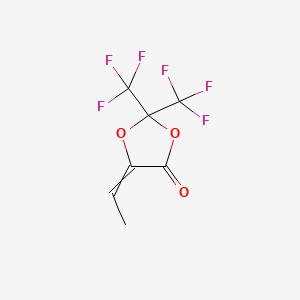
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one is a synthetic organic compound characterized by its unique dioxolane ring structure and the presence of trifluoromethyl groups. These features make it an interesting subject of study in various fields of chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one typically involves the reaction of ethylidene precursors with trifluoromethyl-containing reagents under controlled conditions. Common methods may include:
Aldol Condensation: Combining ethylidene compounds with trifluoromethyl ketones in the presence of a base.
Cyclization Reactions: Using catalysts to promote the formation of the dioxolane ring.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form higher oxidation state products.
Reduction: Using reducing agents to break down the compound into simpler molecules.
Substitution: Replacing one of the functional groups with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products depend on the type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its effects on biological systems.
Medicine: Exploring its potential as a pharmaceutical compound.
Industry: Using its unique properties in material science and engineering.
作用機序
The mechanism of action involves the interaction of 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one with molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity and stability, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2,2-Bis(trifluoromethyl)-1,3-dioxolane: Lacks the ethylidene group.
5-Methyl-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one: Contains a methyl group instead of an ethylidene group.
Uniqueness
The presence of the ethylidene group in 5-Ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one distinguishes it from similar compounds, potentially offering unique reactivity and applications.
特性
CAS番号 |
825630-88-4 |
|---|---|
分子式 |
C7H4F6O3 |
分子量 |
250.09 g/mol |
IUPAC名 |
5-ethylidene-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C7H4F6O3/c1-2-3-4(14)16-5(15-3,6(8,9)10)7(11,12)13/h2H,1H3 |
InChIキー |
GCEYAWQVGJYVHD-UHFFFAOYSA-N |
正規SMILES |
CC=C1C(=O)OC(O1)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

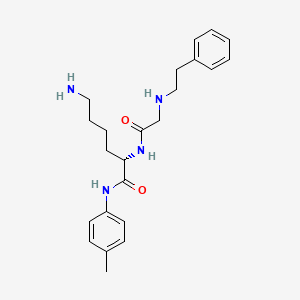
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
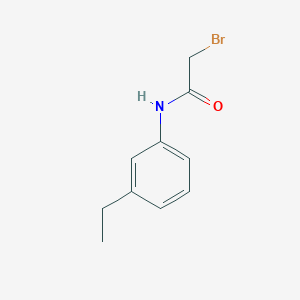
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
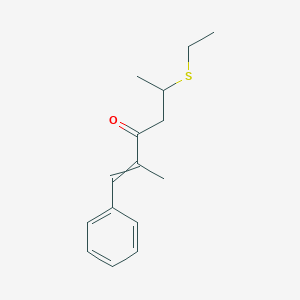

![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
